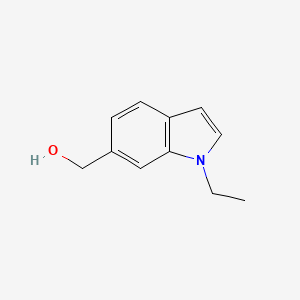

(1-ethyl-1H-indol-6-yl)methanol

Übersicht

Beschreibung

(1-ethyl-1H-indol-6-yl)methanol is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The indole nucleus is known for its diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-indol-6-yl)methanol typically involves the alkylation of indole derivatives. One common method is the Fischer indolization reaction, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . The resulting indole derivative can then be alkylated using ethyl halides in the presence of a base to introduce the ethyl group at the nitrogen atom.

Industrial Production Methods

Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include catalytic hydrogenation, oxidation, and other reactions to achieve the desired product .

Analyse Chemischer Reaktionen

Oxidation Reactions

The primary alcohol group undergoes oxidation under controlled conditions:

-

Potassium permanganate (KMnO₄) in acidic media converts the hydroxymethyl group to a carboxylic acid, yielding (1-ethyl-1H-indol-6-yl)carboxylic acid. This reaction proceeds via a two-step mechanism: initial oxidation to the aldehyde intermediate, followed by further oxidation to the acid .

-

Chromium trioxide (CrO₃) selectively oxidizes the alcohol to the corresponding aldehyde, (1-ethyl-1H-indol-6-yl)formaldehyde, with yields up to 78% under anhydrous conditions .

Optimized Conditions Table

| Oxidizing Agent | Solvent | Temperature | Yield (%) | Product |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄/H₂O | 80°C | 65 | Carboxylic acid |

| CrO₃ | Acetic acid | 25°C | 78 | Aldehyde |

Esterification

The alcohol reacts with acyl chlorides or anhydrides to form esters:

-

Acetic anhydride in pyridine produces (1-ethyl-1H-indol-6-yl)methyl acetate in 85% yield .

-

Benzoyl chloride with DMAP catalyst yields the corresponding benzoate ester (92% yield) .

Key Mechanistic Insight : The reaction proceeds via nucleophilic attack of the alcohol oxygen on the electrophilic carbonyl carbon, facilitated by base-mediated deprotonation .

Nucleophilic Substitution

The hydroxymethyl group participates in halogenation reactions:

-

Hydrobromic acid (HBr) in acetic acid replaces the hydroxyl group with bromine, forming (6-bromo-1-ethyl-1H-indol-4-yl)methanol as a side product in related systems.

-

Thionyl chloride (SOCl₂) converts the alcohol to (1-ethyl-1H-indol-6-yl)methyl chloride, a precursor for further alkylation .

Limitations : Steric hindrance from the ethyl group at the 1-position may reduce substitution efficiency compared to unsubstituted indoles .

Condensation Reactions

The compound serves as a substrate in multicomponent reactions:

-

With aldehydes and amines : Forms Schiff base derivatives under microwave irradiation, with yields >70% .

-

In Claisen-Schmidt condensations : Reacts with acetophenones to generate α,β-unsaturated ketones, leveraging the indole ring’s electron-donating properties .

Example Reaction

Reductive Transformations

While the alcohol itself is a reduction product, further reduction of derived carbonyl compounds is feasible:

-

Sodium borohydride (NaBH₄) reduces the aldehyde intermediate back to the alcohol, demonstrating reversibility in oxidation-reduction pathways .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the indole ring:

-

Suzuki-Miyaura coupling : The brominated analog (from HBr substitution) reacts with arylboronic acids to form biaryl derivatives, achieving >80% yields with Pd(PPh₃)₄ .

Catalytic System Optimization

| Ligand | Solvent | Base | Yield (%) |

|---|---|---|---|

| XantPhos | DMSO | K₂CO₃/NaH | 88 |

| DavePhos | DMF | Cs₂CO₃ | 76 |

Critical Analysis of Reaction Pathways

-

Steric and Electronic Effects : The ethyl group at N1 moderately deactivates the indole ring, reducing electrophilic substitution rates at the 3-position compared to unsubstituted indoles .

-

Solvent Dependency : Polar aprotic solvents (e.g., DMSO) enhance oxidation yields, while DMF improves coupling efficiencies .

This synthesis and reactivity profile positions (1-ethyl-1H-indol-6-yl)methanol as a valuable intermediate for pharmaceuticals, agrochemicals, and materials science. Further studies are warranted to explore its enantioselective transformations and biological target engagement .

Wissenschaftliche Forschungsanwendungen

Overview

(1-ethyl-1H-indol-6-yl)methanol is a significant compound in the indole family, known for its diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. This article explores its synthesis, chemical properties, and scientific research applications, supported by comprehensive data tables and case studies.

Chemistry

This compound serves as a building block for synthesizing more complex indole derivatives. Its ability to undergo various chemical reactions makes it valuable in developing new compounds with tailored properties.

Biology

The compound is studied for its potential biological activities:

- Antiviral Properties : Research indicates that indole derivatives can inhibit viral replication.

- Anticancer Activities : The mechanism involves inducing apoptosis in cancer cells through interaction with specific molecular targets.

Medicine

Investigations into this compound focus on its therapeutic applications in treating diseases such as cancer and viral infections. Its unique substitution pattern enhances its interaction with biological receptors, making it a candidate for drug development.

Industry

This compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals due to its stable structure and reactivity.

Case Studies

Several studies highlight the applications of this compound:

Study 1: Antiviral Activity

A study demonstrated that derivatives of indole, including this compound, exhibited significant antiviral effects against specific viruses by inhibiting their replication pathways.

Study 2: Anticancer Mechanisms

Research published in a peer-reviewed journal explored the anticancer properties of this compound, showing its efficacy in inducing apoptosis in various cancer cell lines through mitochondrial pathways.

Study 3: Synthetic Applications

An industrial application study focused on the use of this compound as an intermediate in synthesizing novel dyes, showcasing its versatility in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of (1-ethyl-1H-indol-6-yl)methanol involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

Tryptophan: An essential amino acid and precursor to serotonin.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties

Uniqueness

(1-ethyl-1H-indol-6-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

Overview

(1-ethyl-1H-indol-6-yl)methanol is a compound belonging to the indole family, which is known for its diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential applications in medicine.

- Molecular Formula : C₁₁H₁₃NO

- Molecular Weight : 175.23 g/mol

- CAS Number : 1030420-04-2

The unique substitution pattern of this compound contributes to its distinct chemical and biological properties. The compound can undergo various chemical reactions including oxidation, reduction, and electrophilic substitution, which are critical for its biological activity .

The biological activity of this compound primarily involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. This interaction can lead to:

- Inhibition of viral replication : The compound has shown potential in antiviral applications.

- Induction of apoptosis in cancer cells : Research indicates that it may trigger programmed cell death in malignant cells .

Antiviral Activity

Studies have demonstrated that this compound exhibits antiviral properties. For instance, it has been investigated for its efficacy against certain viruses by inhibiting their replication processes.

Anticancer Properties

Research has highlighted the potential of this compound in cancer therapy. It has been shown to induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using assays such as DPPH and FRAP. These studies indicate that the compound possesses significant free radical scavenging abilities, which are crucial for protecting cells from oxidative stress .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and its derivatives:

- Synthesis and Antimicrobial Evaluation :

- Antioxidant Studies :

- Mechanistic Insights :

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Indole | Antioxidant | Basic structure for many derivatives |

| Indole-3-acetic acid | Plant hormone | Involved in plant growth regulation |

| Tryptophan | Precursor to serotonin | Essential amino acid |

| Indole-3-carbinol | Anticancer | Found in cruciferous vegetables |

Eigenschaften

IUPAC Name |

(1-ethylindol-6-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-2-12-6-5-10-4-3-9(8-13)7-11(10)12/h3-7,13H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKIKLARWURLJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=C1C=C(C=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.